2-Methylhexadec-2-enoic acid
Description
Significance of Branched Fatty Acids in Natural Products and Microbial Physiology
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, significantly influencing membrane fluidity and permeability. numberanalytics.com In contrast to many Gram-positive bacteria that have a substantial portion of straight-chain fatty acids, some, like Listeria monocytogenes, have membranes composed of over 90% BCFAs. usda.gov This high concentration of BCFAs is critical for their ability to adapt to and thrive in various environments, including low temperatures. usda.gov The position of the methyl group, whether it is at the penultimate (iso) or antepenultimate (anteiso) carbon, affects the packing of the lipid acyl chains, thereby modulating membrane fluidity. frontiersin.orgasm.org For instance, an increase in anteiso-branched fatty acids helps maintain membrane fluidity at lower temperatures. usda.govmdpi.com
BCFAs are not only vital for microbial adaptation but are also found in a variety of natural products. nih.gov They have been identified in the seed oils of certain plants and are present in the milk and meat of ruminant animals, originating from the bacteria in their rumen. gerli.com The unique structures of these fatty acids contribute to the specific properties of these natural products.
The biosynthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which often serve as primers for fatty acid synthesis. frontiersin.orgasm.org The enzyme β-keto acyl carrier protein synthase III (FabH) plays a key role in initiating this process by selectively using branched-chain acyl-CoAs as primers. usda.govfrontiersin.org
Overview of 2-Methylhexadec-2-enoic Acid within the Context of Long-Chain Unsaturated Fatty Acids
This compound is classified as a long-chain unsaturated fatty acid. Long-chain fatty acids are those with an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.ca The defining features of this compound are its 16-carbon chain (hexadecanoic acid), a methyl group at the second carbon position (C-2), and a double bond also at the second carbon position (C-2).
While specific research on the natural occurrence and biological roles of this compound is limited, its structural characteristics place it within the interesting and functionally diverse family of methyl-branched unsaturated fatty acids. For instance, other 2-methyl substituted long-chain fatty acids have been isolated from marine organisms like sponges. rsc.org The study of such "unusual" fatty acids continues to be an active area of research, with potential implications for understanding microbial physiology, natural product chemistry, and their applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₂O₂ |
| IUPAC Name | This compound |
| CAS Number | 72120-32-2 |
Structure
3D Structure
Properties
CAS No. |
72120-32-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-methylhexadec-2-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h15H,3-14H2,1-2H3,(H,18,19) |
InChI Key |
DJZODRDGDSMLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=C(C)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Derivations of 2 Methylhexadec 2 Enoic Acid
Identification in Microbial Metabolism
Research into the chemical composition of mycobacteria has led to the identification of 2-Methylhexadec-2-enoic acid as a component of complex lipids in Mycobacterium fortuitum, a rapidly growing species of nontuberculous mycobacteria. nih.govoup.com
Studies have identified a family of trehalose-containing glycolipids, specifically 2,3-di-O-acyltrehaloses (DAT), in several strains of Mycobacterium fortuitum. nih.gov The fatty acyl groups that make up these DAT molecules are a mixture of straight-chain and methyl-branched-chain fatty acids. nih.gov Through detailed analysis by mass spectrometry, researchers have delineated the specific molecular species within the DAT family. oup.com This work identified a principal component formulated as 2-methylhexadec-2-enoyl,2-methyleicosadienoyl trehalose, confirming the presence of a this compound residue within these complex glycolipids. oup.com
Beyond diacyltrehaloses, 2-methyl-branched fatty acids, including this compound and its close structural relatives, are integral to other glycolipids in M. fortuitum. Research has shown that the fatty acyl substituents of the major glycolipids in this bacterium are primarily 2-methyl-branched unsaturated acids, such as 2-methyl-octadecen-2-oyl. nih.gov These acids are also found in triacyltrehalose structures within the bacterium. microbiologyresearch.org Furthermore, analysis of glycolipid antigens from a specific subgroup of M. fortuitum (the third biovariant complex) revealed the presence of 2-methylhexadecanoyl substituents, highlighting the broader incorporation of such methyl-branched fatty acids into the antigenic lipids of this species. nih.gov The mycobacterial cell wall is rich in a variety of complex lipids, including diacyltrehaloses (DAT), which are located on the outer leaflet and contribute to the cell's protective barrier. portlandpress.comnih.gov
General Ecological and Physiological Roles of Methyl-Branched Fatty acids
Fatty acid profiling, often through the analysis of fatty acid methyl esters (FAME) or phospholipid-derived fatty acids (PLFA), is a widely used method to characterize microbial communities in various environments. creative-proteomics.comoup.com Within this context, methyl-branched fatty acids serve as important biomarkers due to their structural specificity, which can be indicative of particular microbial groups. creative-proteomics.comnih.gov
The unique structures of fatty acids produced by different microorganisms allow them to be used as signature molecules, or biomarkers, to identify the presence and relative abundance of these microbes in an environmental sample. oup.com Methyl-branched fatty acids are particularly useful in this regard. For instance, 10-methyl branched-chain fatty acids are considered signature biomarkers for Actinomycetes. creative-proteomics.com The analysis of these fatty acid profiles provides a quantitative method for assessing microbial community structure without the need for culturing the organisms. creative-proteomics.comnih.gov
Table 1: Examples of Methyl-Branched Fatty Acids as Microbial Biomarkers
| Biomarker | Microbial Group Indicated |
|---|---|
| 10-methylhexadecanoic acid (10Me16:0) | Desulfobacter (Sulfate-Reducing Bacteria) |
| 10-methyl octadecanoic acid (10Me18:0) | Propane-utilizing bacteria |
| 7-methyl-heptadecane (7Me-C17) | Cyanobacteria |
Certain methyl-branched fatty acids have been validated as biomarkers for bacteria that metabolize alkanes. In studies of soil microbiota exposed to propane, a distinct PLFA pattern emerged, characterized by high proportions of an 18-carbon saturated fatty acid with a methyl branch at the 10th carbon position (10Me18:0). oup.com This fatty acid was also detected in monocultures of propane-oxidizing bacteria isolated from the same soil, validating its use as a biomarker for this functional group. oup.com The anaerobic transformation of alkanes into fatty acids has also been observed in sulfate-reducing bacteria, where the process can result in the formation of methyl-branched fatty acids like 10-Me-14:0 and 10-Me-16:0 from alkane substrates. nih.gov
Mid-chain methyl-branched fatty acids are well-established biomarkers for specific types of sulfate-reducing bacteria (SRB). nih.gov Notably, 10-methylhexadecanoic acid (10Me16:0) is a recognized biomarker for acetate-oxidizing SRB of the genus Desulfobacter. nih.govresearchgate.net The presence and relative abundance of this fatty acid in environmental samples can be used to infer the activity of this particular group of anaerobic bacteria. nih.govresearchgate.net Isotopic analysis of these biomarker fatty acids can further elucidate the carbon sources being utilized by SRB in their natural environments. nih.gov
Synthetic Methodologies for 2 Methylhexadec 2 Enoic Acid and Its Stereoisomers
Enantioselective and Stereocontrolled Synthesis Strategies
The synthesis of specific stereoisomers of chiral molecules is a critical endeavor in organic chemistry. For 2-methylhexadec-2-enoic acid, which possesses a chiral center if the double bond were to be reduced or functionalized, enantioselective strategies are paramount for accessing optically pure forms.
Application of Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. Evans' oxazolidinone auxiliaries are a prominent example used in asymmetric alkylation reactions.
A potential strategy for synthesizing an enantiomerically enriched precursor to this compound would involve acylating a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with propionyl chloride. The resulting imide can be converted into its Z-enolate using a suitable base like sodium bis(trimethylsilyl)amide. This enolate can then undergo a diastereoselective alkylation reaction with a C14 alkyl halide (e.g., 1-bromotetradecane). The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary can be cleaved, often under hydrolytic conditions, to yield the chiral 2-methylhexadecanoic acid, which can then be further transformed into the target α,β-unsaturated acid.
Table 1: Proposed Chiral Auxiliary-Mediated Synthesis Steps
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Acylation | Chiral Oxazolidinone, n-BuLi, Propionyl Chloride | N-Propionyl Imide | Attachment of substrate to chiral auxiliary. |
| 2. Enolate Formation | NaHMDS, THF, -78 °C | Z-Enolate of the Imide | Generation of the nucleophile for alkylation. |
| 3. Alkylation | 1-Bromotetradecane | Alkylated Imide (Diastereomerically Enriched) | Introduction of the C14 chain with stereocontrol. |
| 4. Cleavage | LiOH, H₂O₂ | (R)- or (S)-2-Methylhexadecanoic Acid | Removal of the auxiliary to yield the chiral acid. |
Enzymatic Resolution for Obtaining Optically Pure Isomers
Enzymatic resolution is a technique used to separate a racemic mixture of enantiomers. This method leverages the stereospecificity of enzymes, which selectively catalyze a reaction on only one of the enantiomers. For carboxylic acids, lipases are commonly used to selectively esterify one enantiomer in a racemic mixture, allowing the unreacted enantiomer (as the acid) and the esterified enantiomer to be separated.
In the context of this compound, a racemic mixture could be subjected to resolution using a lipase (B570770) such as Candida antarctica lipase B (CALB). In an organic solvent, the enzyme would selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer) with an alcohol (e.g., butanol). This results in a mixture containing the (R)-butyl 2-methylhexadec-2-enoate and the unreacted (S)-2-methylhexadec-2-enoic acid. These two compounds, having different functional groups, can be readily separated by standard chemical methods like extraction or chromatography. Subsequent hydrolysis of the separated ester would yield the pure (R)-enantiomer. This process is known as kinetic resolution.
Conventional Organic Synthesis Approaches for α,β-Unsaturated Carboxylic Acids
Beyond stereoselective methods, several classical organic reactions are well-suited for constructing the fundamental structure of α,β-unsaturated carboxylic acids like this compound.
Aldol (B89426) Condensation and Subsequent Dehydration Reactions
The aldol condensation is a cornerstone of carbon-carbon bond formation. It involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl. The reaction can be catalyzed by either acid or base.
To synthesize this compound, an aldol condensation between pentadecanal (B32716) (a C15 aldehyde) and propionaldehyde (B47417) could be envisioned. Under basic conditions, propionaldehyde would be deprotonated at its α-carbon to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of pentadecanal. The resulting β-hydroxy aldehyde intermediate would readily undergo dehydration upon heating, often in the same pot, to form 2-methylhexadec-2-enal. The final step would be the oxidation of the resulting α,β-unsaturated aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like silver oxide or sodium chlorite.
Wittig and Horner-Wittig Olefination Variants for Carbon-Carbon Double Bond Formation
The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for synthesizing alkenes with excellent control over the location of the double bond. The HWE reaction typically employs a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce an alkene, and often shows high selectivity for the (E)-isomer.
A practical HWE approach to this compound would involve the reaction of pentadecanal with a phosphonate reagent such as triethyl 2-phosphonopropionate. The phosphonate is first deprotonated with a base (e.g., sodium hydride) to generate a stabilized carbanion. This nucleophile then adds to the pentadecanal. The resulting intermediate collapses to form the desired α,β-unsaturated ester, ethyl 2-methylhexadec-2-enoate, with the phosphorus byproduct being a water-soluble phosphate (B84403) salt that is easily removed. The final step is the hydrolysis of the ester to the target carboxylic acid.
Table 2: Proposed Horner-Wadsworth-Emmons Synthesis
| Reactant 1 | Reactant 2 | Base | Product of Olefination | Final Step |
|---|
Grignard Reagent Additions and Subsequent Transformations
Grignard reagents are highly versatile organometallic compounds that act as potent carbon nucleophiles, reacting with a wide range of electrophiles, including carbonyls and carbon dioxide.
One potential Grignard-based synthesis of this compound could start with the formation of tetradecylmagnesium bromide from 1-bromotetradecane. This Grignard reagent could then be added to a pyruvate (B1213749) ester, such as ethyl pyruvate. This nucleophilic addition to the ketone carbonyl would yield an intermediate tertiary alkoxide, which upon acidic workup, gives ethyl 2-hydroxy-2-methylhexadecanoate. The final step would be the acid-catalyzed dehydration of this β-hydroxy ester to introduce the double bond, forming the target α,β-unsaturated ester, which is then hydrolyzed to the acid.
An alternative Grignard route involves the reaction of a C15 Grignard reagent (pentadecylmagnesium bromide) with carbon dioxide (CO₂) to form hexadecanoic acid after an acidic workup. This saturated acid would then require further chemical modification, such as α-bromination followed by elimination, to introduce the desired 2-methyl-2-enoic acid functionality, though this route is more circuitous.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Bromotetradecane |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one |
| Butanol |
| Candida antarctica lipase B |
| Carbon Dioxide |
| Ethyl 2-hydroxy-2-methylhexadecanoate |
| Ethyl 2-methylhexadec-2-enoate |
| Ethyl Pyruvate |
| Evans' oxazolidinone |
| Hexadecanoic acid |
| Lipase |
| Pentadecanal |
| Pentadecylmagnesium bromide |
| Propionaldehyde |
| Propionyl chloride |
| Sodium bis(trimethylsilyl)amide |
| Sodium chlorite |
| Sodium hydride |
| Tetradecylmagnesium bromide |
| Triethyl 2-phosphonopropionate |
| 2-Methylhexadec-2-enal |
| This compound |
Hydrolysis of Ester or Nitrile Precursors
The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding ester or nitrile precursors. These methods are foundational in organic synthesis, offering reliable pathways to carboxylic acids.
The hydrolysis of a 2-methylhexadec-2-enoate ester to the desired carboxylic acid is typically accomplished under either acidic or basic conditions. In an acidic environment, the ester is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. This process involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. Subsequent proton transfers and elimination of the alcohol moiety yield the carboxylic acid.
Alternatively, saponification, or base-catalyzed hydrolysis, involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol. An acidic workup is subsequently required to protonate the carboxylate and afford the final carboxylic acid. For long-chain esters, the choice of solvent is crucial to ensure solubility of the reactants.
Similarly, the hydrolysis of 2-methylhexadec-2-enonitrile provides another viable route. This transformation can also be performed under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid in the presence of water. libretexts.orglumenlearning.comyoutube.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.comyoutube.com
Base-catalyzed hydrolysis of the nitrile also proceeds via an amide intermediate to yield a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free this compound. libretexts.org The preparation of nitriles themselves can be achieved through various methods, including the dehydration of primary amides or via nucleophilic substitution reactions of appropriate alkyl halides with cyanide salts. libretexts.orgchemistrysteps.com
Table 1: Comparison of Hydrolysis Methods for Carboxylic Acid Synthesis
| Method | Precursor | Reagents | Key Intermediates | Final Product (after workup) |
| Acid-Catalyzed Ester Hydrolysis | Ester | Strong Acid (e.g., HCl, H₂SO₄), Water | Protonated Ester | Carboxylic Acid |
| Base-Catalyzed Ester Hydrolysis (Saponification) | Ester | Strong Base (e.g., NaOH, KOH), Water | Tetrahedral Intermediate, Carboxylate Salt | Carboxylic Acid |
| Acid-Catalyzed Nitrile Hydrolysis | Nitrile | Strong Acid (e.g., HCl, H₂SO₄), Water | Amide | Carboxylic Acid |
| Base-Catalyzed Nitrile Hydrolysis | Nitrile | Strong Base (e.g., NaOH, KOH), Water | Amide, Carboxylate Salt | Carboxylic Acid |
Catalytic Processes for Unsaturated Carboxylic Acid Production
Catalytic methods offer efficient and atom-economical alternatives for the synthesis of α,β-unsaturated carboxylic acids, including long-chain derivatives like this compound. Palladium-catalyzed carbonylation reactions are particularly noteworthy in this context.
One such approach is the hydroxycarbonylation of alkynes, which involves the reaction of an alkyne with carbon monoxide and water in the presence of a palladium catalyst. rsc.org This method can provide direct access to α,β-unsaturated carboxylic acids. For the synthesis of this compound, a suitable long-chain alkyne precursor would be required. The regioselectivity of the carbonylation can often be controlled by the choice of ligands on the palladium catalyst.
Another catalytic strategy involves the dehydrogenation of saturated carboxylic acids or their derivatives. While this is a more direct approach, achieving regioselectivity to form the α,β-double bond can be challenging. Recent advancements in transition-metal catalysis have shown promise in the α,β-dehydrogenation of carbonyl compounds, which could potentially be applied to the synthesis of unsaturated fatty acids. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions can be employed to construct the carbon skeleton of the target molecule, followed by a carbonylation step. For instance, a vinyl halide could be coupled with an organometallic reagent, and the resulting alkene could then be subjected to carbonylation to introduce the carboxylic acid functionality.
Table 2: Overview of Catalytic Routes to Unsaturated Carboxylic Acids
| Catalytic Method | Starting Materials | Catalyst System | Key Features |
| Hydroxycarbonylation of Alkynes | Alkyne, Carbon Monoxide, Water | Palladium complexes with specific ligands (e.g., sulfoxantphos) | Atom-economical, potential for high chemo-, stereo-, and regioselectivity. rsc.org |
| α,β-Dehydrogenation | Saturated Carboxylic Acid/Derivative | Transition-metal catalysts (e.g., Palladium) | Direct conversion, regioselectivity can be a challenge. researchgate.net |
| Cross-Coupling and Carbonylation | Vinyl Halide, Organometallic Reagent, Carbon Monoxide | Palladium catalysts | Stepwise construction of the carbon skeleton and introduction of the carboxyl group. |
Derivatization Strategies and Functional Group Interconversions in Synthesis
The carboxylic acid group and the double bond in this compound are amenable to a variety of derivatization reactions and functional group interconversions. These transformations are crucial for analytical purposes, such as chromatographic analysis, and for the synthesis of other valuable compounds.
For analytical applications, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity of the carboxylic acid is often reduced through derivatization. colostate.eduresearchgate.netnih.gov A common method is esterification to form, for example, a methyl ester. This can be achieved by reaction with an alcohol in the presence of an acid catalyst. colostate.edu Other derivatization reagents for carboxylic acids include silylating agents (to form silyl (B83357) esters) and various fluorescent tags for sensitive detection in HPLC. colostate.eduresearchgate.netnih.gov
Functional group interconversions of the carboxylic acid moiety can lead to a range of other functional groups. For instance, reduction of the carboxylic acid, typically using a strong reducing agent like lithium aluminum hydride, would yield the corresponding allylic alcohol, 2-methylhexadec-2-en-1-ol. Conversion to an acid chloride by treatment with reagents such as thionyl chloride or oxalyl chloride provides a highly reactive intermediate that can be readily converted to esters, amides, and other acyl derivatives.
The double bond in this compound can also undergo a variety of reactions. For example, it can be hydrogenated to yield the saturated fatty acid, 2-methylhexadecanoic acid. Halogenation can introduce bromine or chlorine across the double bond. Epoxidation would form an oxirane ring, a versatile intermediate for further transformations.
Table 3: Common Derivatization and Functional Group Interconversion Reactions
| Reaction Type | Reagents/Conditions | Product Functional Group | Purpose |
| Esterification | Alcohol, Acid Catalyst | Ester | Analytical derivatization (GC, HPLC), protecting group, synthesis of ester derivatives. colostate.edu |
| Silylation | Silylating Agent (e.g., TMSCl) | Silyl Ester | Analytical derivatization (GC). colostate.edu |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Allylic Alcohol | Synthesis of alcohol derivatives. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Synthesis of esters, amides, etc. |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated Carboxylic Acid | Removal of the double bond. |
| Halogenation | Halogen (e.g., Br₂) | Dihaloalkanoic Acid | Introduction of halogen atoms. |
| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide | Synthesis of epoxides and subsequent diols. |
Research Applications of 2 Methylhexadec 2 Enoic Acid and Its Derivatives
Utilization as a Synthetic Building Block in Organic Chemistry
Long-chain α,β-unsaturated carboxylic acids, a class to which 2-methylhexadec-2-enoic acid belongs, are versatile intermediates in organic synthesis. Their reactivity, stemming from the carboxylic acid functionality and the carbon-carbon double bond, allows for a variety of chemical transformations.
Intermediate in the Synthesis of Complex Natural Products
Hypothetically, a molecule with the structure of this compound could serve as a fragment in the total synthesis of complex natural products. The long aliphatic chain is a common feature in many biologically active lipids and macrolides. Synthetic strategies could involve the modification of the carboxylic acid and the double bond to build more complex molecular architectures. However, no specific examples of its use as an intermediate in the synthesis of known natural products have been documented.
Precursor for Bioactive Molecules and Chiral Compounds in Research
The structural motifs present in this compound, namely the long alkyl chain and the α,β-unsaturated carboxylate, are found in various bioactive molecules. For instance, some fatty acids with similar features exhibit antimicrobial or signaling properties. In principle, this compound could be a starting point for the synthesis of novel bioactive compounds. Furthermore, the double bond could be subjected to asymmetric reactions to introduce chirality, making it a potential precursor for the synthesis of enantiomerically pure chiral molecules. Specific research demonstrating this for this compound is currently unavailable.
Formation of Esters and Amides for Diverse Applications
The carboxylic acid group of this compound can readily undergo esterification and amidation reactions. The resulting esters and amides would possess a long, hydrophobic tail and a polar head group, characteristic of amphiphilic molecules. Such derivatives could theoretically find applications as surfactants, lubricants, or in the formulation of drug delivery systems.
| Derivative Class | Potential Applications |
| Esters | Surfactants, Lubricants, Plasticizers |
| Amides | Components of Polymers, Gelling Agents |
Participation in Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of six-membered rings with a high degree of stereocontrol. By reacting with a suitable diene, this compound could be used to synthesize complex cyclic structures. However, there are no specific examples in the literature of this compound being used in Diels-Alder reactions.
Bio-Inspired Chemical Research
The structural similarity of this compound to naturally occurring fatty acids suggests potential avenues for bio-inspired chemical research.
Investigation of Molecular Interactions with Biological Macromolecules in Non-Human Systems
Long-chain fatty acids are known to interact with a variety of proteins, including enzymes and receptors, in biological systems. It is plausible that this compound and its derivatives could be used as molecular probes to study these interactions in non-human systems. For example, they could be used to investigate the substrate specificity of enzymes involved in lipid metabolism or to explore the binding pockets of fatty acid-binding proteins. However, no such studies specifically involving this compound have been reported.
Exploration in the Development of Targeted Research Probes
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of this compound or its derivatives in the development of targeted research probes. Targeted research probes, such as fluorescent or biotinylated probes, are essential tools in molecular biology for visualizing and isolating specific cellular components or proteins. The synthesis of such probes typically involves chemically modifying a parent compound to incorporate a reporter molecule (like a fluorophore) or an affinity tag (like biotin).
While the general principles of creating research probes from carboxylic acids are well-established, the scientific community has not published studies specifically describing the modification of this compound for this purpose. Consequently, there are no detailed research findings or data tables to present on this specific topic.
Further research would be necessary to explore the potential of this compound as a scaffold for the development of targeted research probes. Such studies would involve the chemical synthesis of derivatives and subsequent evaluation of their biological activity and utility as imaging or affinity agents.
Advanced Analytical Techniques for Comprehensive Characterization and Quantification
High-Resolution Chromatographic Methods
Chromatography is fundamental to the analysis of 2-Methylhexadec-2-enoic acid, enabling its separation from interfering compounds prior to detection. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound requires a chemical derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis.
Derivatization: Common derivatization procedures involve esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (B98337) (TMS) esters. mdpi.comhmdb.ca For instance, reacting the acid with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton with a nonpolar TMS group, significantly enhancing its volatility. mdpi.com
Analysis: The derivatized analyte is then injected into the GC system, where it is separated from other components on a capillary column, typically one with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca The retention time of the compound is a characteristic feature used for its initial identification. Following separation, the compound enters the mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern, allowing for definitive identification and quantification. semanticscholar.org Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative studies. mdpi.com
Table 1: Typical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Agent | MSTFA or BF₃/Methanol | Increases volatility and thermal stability. |
| GC Column | DB-35ms or similar (30 m x 0.25 mm, 0.25 µm) | Separates the analyte from other matrix components. semanticscholar.org |
| Oven Program | Ramped temperature, e.g., 70°C to 260°C | Ensures efficient separation of compounds with different boiling points. semanticscholar.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule into reproducible, characteristic patterns. |
| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis; SIM for targeted quantification. mdpi.com |
For analyzing this compound in complex biological samples like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is the preferred method. mdpi.commdpi.com This approach offers high sensitivity and selectivity and often circumvents the need for derivatization. mdpi.com
Chromatographic Separation: Reversed-phase chromatography is typically employed, using a C18 column to separate the fatty acid from other sample components based on its hydrophobicity. lipidmaps.org A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to improve peak shape and ionization efficiency, is used. mdpi.comlipidmaps.org
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this application, typically operated in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxyl group. mdpi.com Tandem mass spectrometry (MS/MS) enhances specificity by selecting the precursor ion (the deprotonated molecule) and fragmenting it to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM) that is ideal for accurate quantification in complex matrices. researchgate.net High-resolution mass spectrometry (HRMS) can also be used to provide high-confidence identification based on accurate mass measurements. lipidmaps.org
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the de novo structural elucidation of this compound, providing definitive information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. uobasrah.edu.iq Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the complete carbon skeleton and the position of protons can be established.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. Key expected signals include a singlet for the methyl group attached to the double bond, a signal for the vinylic proton, multiplets for the long aliphatic chain, and a distinct triplet for the terminal methyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Characteristic signals would include those for the carboxyl carbon (COOH), the two sp² carbons of the C=C double bond, the methyl group on the double bond, the series of sp³ carbons in the long alkyl chain, and the terminal methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |
|---|---|---|
| Carboxyl (C1) | ~12.0 (broad s) | ~172 |
| C=C (C2) | - | ~128 |
| C=C (C3) | ~6.8 (t) | ~145 |
| 2-Methyl | ~1.8 (s) | ~14 |
| Methylene (C4) | ~2.2 (q) | ~34 |
| Methylene Chain (C5-C15) | ~1.2-1.4 (m) | ~22-32 |
Note: Predicted values are based on spectral data for analogous compounds like 2-methylhexanoic acid and trans-2-hexenoic acid. chemicalbook.comchemicalbook.com
Mass spectrometry provides critical information regarding the compound's molecular weight and structural features through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule. For a long-chain carboxylic acid, characteristic fragments often arise from cleavage adjacent to the carbonyl group (α-cleavage) and rearrangements like the McLafferty rearrangement. libretexts.orgmiamioh.edu The presence of the double bond and methyl group influences the fragmentation, providing clues to their location.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). pensoft.netresearchgate.net This precision allows for the determination of the exact elemental formula of the molecular ion, distinguishing this compound (C₁₇H₃₂O₂) from other compounds with the same nominal mass. This is a critical step in confirming the identity of an unknown compound. researchgate.net
Table 3: Expected Key Ions in the EI Mass Spectrum of this compound (C₁₇H₃₂O₂; MW: 268.44)
| m/z Value (Nominal) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 268 | [M]⁺ | Molecular Ion |
| 253 | [M-CH₃]⁺ | Loss of a methyl radical |
| 223 | [M-COOH]⁺ | Loss of the carboxyl group libretexts.org |
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. chemicalbook.com
The most prominent features would be a very broad absorption due to the O-H stretching of the carboxylic acid's hydrogen-bonded dimer, and a strong, sharp absorption from the C=O (carbonyl) stretch. Additional key peaks would confirm the presence of the alkene and the long aliphatic chain. libretexts.orglumenlearning.com
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Appearance |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 | Very broad, strong |
| Alkane | C–H stretch | 2850–2960 | Strong, sharp |
| Carbonyl | C=O stretch | 1690–1710 | Strong, sharp |
| Alkene | C=C stretch | 1640–1680 | Medium, sharp libretexts.org |
Future Directions and Unexplored Avenues in 2 Methylhexadec 2 Enoic Acid Research
Elucidation of Complete Biosynthetic Pathways in Diverse Organisms
The biosynthetic pathway of 2-Methylhexadec-2-enoic acid is currently not well-defined in any organism. While the general principles of fatty acid synthesis are understood, the introduction of both a methyl branch at the alpha-carbon and a double bond at the C2 position of a long-chain fatty acid suggests a specialized enzymatic machinery.
Future research should focus on identifying and characterizing the enzymes and genetic pathways responsible for its synthesis. It is plausible that its biosynthesis involves a modification of the well-established fatty acid synthesis (FAS) pathways. In many bacteria, the synthesis of branched-chain fatty acids (BCFAs) is initiated by primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from branched-chain amino acids like valine, leucine, and isoleucine. nih.govfrontiersin.org Subsequent elongation steps would then build the C17 backbone. The formation of the α,β-unsaturation could be introduced by a specialized dehydratase.
Investigations into microorganisms, particularly bacteria known to produce a diverse array of BCFAs, could be a fruitful starting point. oup.comresearchgate.net Techniques such as genomic analysis, transcriptomics, and metabolomics of potential producing organisms, coupled with gene knockout and heterologous expression studies, will be instrumental in identifying the specific enzymes—such as methyltransferases, dehydratases, and components of the fatty acid synthase complex—involved in the synthesis of this compound.
Table 1: Potential Precursors and Key Enzyme Classes in the Biosynthesis of this compound
| Precursor/Enzyme Class | Potential Role in Biosynthesis |
| Branched-chain amino acids (Val, Leu, Ile) | Source of methyl-branched starter units for fatty acid synthesis. frontiersin.org |
| Acetyl-CoA | Primary building block for the fatty acid carbon chain. |
| Malonyl-CoA | Elongating unit in fatty acid synthesis. |
| Fatty Acid Synthase (FAS) | Core enzymatic machinery for chain elongation. |
| 3-ketoacyl-ACP synthase (FabH) | Potentially utilizes a methyl-branched primer to initiate synthesis. frontiersin.org |
| Dehydratase/Isomerase | Introduction of the C2-C3 double bond. nih.gov |
| Methyltransferase | Alternative pathway for methyl group addition. |
In-depth Investigation of Ecological and Environmental Significance
The ecological role of this compound is another significant unknown. Fatty acids in general play crucial roles in ecosystems, serving as energy sources, structural components of cell membranes, and signaling molecules. scienceopen.comnih.gov The specific structure of this compound, with its methyl branch and unsaturation, suggests it may have specialized functions.
In insects, fatty acids are vital for a range of physiological processes, including reproduction and resistance to environmental stressors. nih.gov The composition of cuticular lipids, which can include branched-chain fatty acids, is critical for preventing desiccation and can influence interactions with pathogens. scienceopen.com Future research could investigate the presence of this compound in the cuticle or internal tissues of various insect species, particularly those in environments where membrane fluidity and water retention are critical.
In the microbial world, branched-chain fatty acids are known to modulate the fluidity and stability of cell membranes, which is crucial for adaptation to different temperatures and pressures. researchgate.netrsc.orgvliz.be The presence of a methyl group can disrupt the tight packing of fatty acid chains, thereby increasing membrane fluidity. researchgate.net Studies could explore the incorporation of this compound into the membranes of bacteria and archaea, and how this affects their survival in extreme environments. Furthermore, some bacterial fatty acids act as signaling molecules in inter-species communication. frontiersin.org
Development of Sustainable and Efficient Stereoselective Synthesis Methods
The chemical synthesis of this compound, particularly with control over the stereochemistry of the double bond (E/Z isomerism), presents a significant challenge and an opportunity for methodological development. While numerous methods exist for the synthesis of α,β-unsaturated carboxylic acids, achieving high stereoselectivity in long-chain, α-substituted systems can be complex. organic-chemistry.org
Future research in synthetic organic chemistry should aim to develop efficient and stereoselective routes to this compound. Potential strategies could involve modifications of established olefination reactions, such as the Horner-Wadsworth-Emmons or Julia olefination, adapted for long-chain substrates. organic-chemistry.org Another avenue could be the use of transition-metal-catalyzed cross-coupling reactions. nih.gov
Moreover, there is a growing interest in biocatalysis for the sustainable production of specialty chemicals. The discovery and engineering of enzymes from the biosynthetic pathway of this compound could enable its production in microbial cell factories. This would not only provide a sustainable source of the pure compound for further research but could also be tailored to produce specific stereoisomers.
Table 2: Potential Strategies for the Stereoselective Synthesis of this compound
| Synthetic Approach | Description | Potential Advantages |
| Modified Olefination Reactions | Adaptation of Horner-Wadsworth-Emmons or Julia reactions using long-chain aldehydes and phosphonates/sulfones. | Well-established methodologies with potential for stereocontrol. |
| Transition-Metal Catalysis | Cross-coupling of a C15 precursor with a C2 building block containing the methyl and carboxylic acid functionalities. nih.gov | High efficiency and functional group tolerance. |
| Biocatalysis/Metabolic Engineering | Utilization of engineered microorganisms expressing the biosynthetic enzymes for this compound. | Sustainable, potential for high stereopurity, and environmentally friendly. |
| Alkene Metathesis | Cross-metathesis of a long-chain terminal alkene with a functionalized α-methyl acrylic acid derivative. | Atom-economical and powerful C=C bond-forming reaction. |
Comprehensive Mechanistic Studies of its Biological Functions in Non-Human Systems
The biological functions of this compound in non-human systems are entirely unexplored. Based on the known roles of other branched and unsaturated fatty acids, several hypotheses can be formulated to guide future research.
In bacteria, as a component of membrane lipids, it could play a crucial role in maintaining membrane homeostasis under various environmental stresses. rsc.orgnih.gov The interplay between the chain length, the methyl branch, and the double bond would fine-tune the physical properties of the membrane. researchgate.net Research could involve incorporating this compound into artificial lipid bilayers or studying the lipid composition of microorganisms that produce it in response to environmental cues.
In insects, it could function as a precursor for pheromones or defensive secretions. nih.gov Many insect pheromones are derived from fatty acids, and the specific structure of this compound could impart the necessary volatility and specificity for chemical communication. Furthermore, its potential antimicrobial properties could be investigated, as fatty acids are known components of the innate immune defense of many organisms.
Table 3: Hypothesized Biological Functions and Corresponding Research Approaches
| Hypothesized Function | Potential Non-Human System | Proposed Research Approach |
| Membrane Fluidity Regulation | Bacteria, Archaea | Lipidomic analysis of extremophiles; biophysical studies of artificial membranes containing the compound. |
| Pheromone Precursor | Insects (e.g., moths, beetles) | Chemical analysis of insect pheromone glands; electroantennography and behavioral assays with synthetic compound. |
| Antimicrobial Defense | Insects, Bacteria | In vitro antimicrobial assays against a panel of bacteria and fungi; analysis of immune response upon exposure. |
| Interspecies Signaling | Bacteria | Co-culture experiments and analysis of changes in gene expression and secondary metabolite production. |
Q & A
Q. What are the standard methodologies for synthesizing 2-Methylhexadec-2-enoic acid in laboratory settings?
Synthesis typically involves esterification or hydrolysis of precursor compounds. For example, methyl esters of long-chain fatty acids (e.g., Docosahexaenoic Acid Methyl Ester in ) are synthesized via acid-catalyzed esterification, followed by purification using column chromatography. Researchers should optimize reaction conditions (temperature, catalyst concentration) and validate purity via spectroscopic methods (NMR, IR) and databases like ChemIDplus for structural verification .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm the position of the methyl and double-bond groups.
- Mass Spectrometry (MS): For molecular weight and fragmentation pattern analysis.
- Infrared Spectroscopy (IR): To identify functional groups like carboxylic acid and alkene bonds. Cross-referencing with authoritative databases (e.g., EPA DSSTox) ensures accuracy in structural assignments .
Q. What safety protocols are recommended for handling this compound?
Based on similar compounds ():
- Use PPE (gloves, goggles) to prevent skin/eye irritation.
- Store in airtight containers under inert gas (e.g., N₂) to avoid oxidation.
- Ensure fume hood ventilation during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can experimental design address variability in biological activity studies of this compound?
- Controlled Replicates: Use multiple biological replicates to account for natural variability.
- Dose-Response Analysis: Employ gradient concentrations to establish efficacy thresholds (e.g., as in Docosahexaenoic Acid Methyl Ester bioactivity studies, ).
- Statistical Rigor: Integrate meta-analysis frameworks () to harmonize data from disparate studies .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Systematic Review: Follow COSMOS-E guidelines () to evaluate methodologies across studies, identifying variables like solvent polarity or temperature that influence results.
- Replication Studies: Reproduce experiments under standardized conditions to isolate confounding factors .
Q. Which advanced chromatographic techniques are suitable for quantifying trace impurities in this compound?
- High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities with high resolution.
- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile byproducts. Calibrate instruments using certified reference materials and validate via EPA DSSTox protocols .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
